molecular formula C18H26N2O2 B13727433 Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Cat. No.: B13727433
M. Wt: 302.4 g/mol
InChI Key: JBIHAUAMMBNUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((4-(aminomethyl)bicyclo[222]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C18H26N2O2 It is known for its unique bicyclic structure, which includes a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
  • Benzyl ((4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Uniqueness

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate is unique due to its specific aminomethyl group, which imparts distinct reactivity and potential biological activity compared to its hydroxymethyl and cyanomethyl analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate

InChI

InChI=1S/C18H26N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21)

InChI Key

JBIHAUAMMBNUAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CN)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.